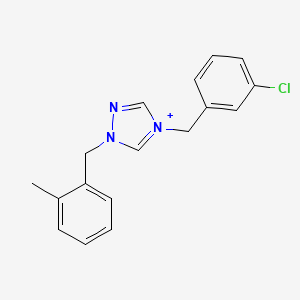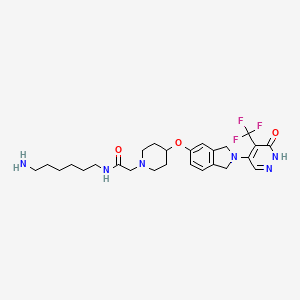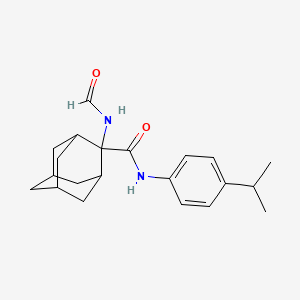
4-(3-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound belonging to the class of triazolium salts. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both chlorobenzyl and methylbenzyl groups in its structure suggests potential unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium typically involves the reaction of 1,2,4-triazole with appropriate benzyl halides under basic conditions. A common method includes:
Starting Materials: 1,2,4-triazole, 3-chlorobenzyl chloride, and 2-methylbenzyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Procedure: The 1,2,4-triazole is first deprotonated by the base, followed by the addition of benzyl halides to form the desired triazolium salt.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed depend on the type of reaction. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical agents.
Agriculture: As a component in the formulation of agrochemicals.
Materials Science: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with molecular targets such as enzymes or receptors. The triazolium moiety can participate in hydrogen bonding and electrostatic interactions, influencing the activity of biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-methyl-1H-1,2,4-triazol-4-ium: Lacks the chlorobenzyl group, which may affect its reactivity and applications.
4-(2-Chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium: Similar structure but with a different position of the chlorine atom, potentially altering its properties.
Uniqueness
The presence of both 3-chlorobenzyl and 2-methylbenzyl groups in 4-(3-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium makes it unique, potentially offering distinct reactivity and applications compared to its analogs.
Properties
Molecular Formula |
C17H17ClN3+ |
|---|---|
Molecular Weight |
298.8 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)methyl]-1-[(2-methylphenyl)methyl]-1,2,4-triazol-4-ium |
InChI |
InChI=1S/C17H17ClN3/c1-14-5-2-3-7-16(14)11-21-13-20(12-19-21)10-15-6-4-8-17(18)9-15/h2-9,12-13H,10-11H2,1H3/q+1 |
InChI Key |
ZALKGWPOCJKEHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C=[N+](C=N2)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Hydroxy-4-[(propanoylcarbamothioyl)amino]benzoic acid](/img/structure/B13363394.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B13363398.png)

![6-[4-(Allyloxy)phenyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363411.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13363415.png)
![N-{2-[bis(4-fluorophenyl)methoxy]ethyl}thiourea](/img/structure/B13363421.png)

![3-[(Ethylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363435.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-acetylphenyl)acetamide](/img/structure/B13363441.png)
![2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13363450.png)
![3-[(Ethylsulfanyl)methyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363456.png)

![(5S,8S,10aR)-2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 5-amino-6-oxooctahydropyrrolo[1,2-a][1,4]diazocine-2,8(1H)-dicarboxylate](/img/structure/B13363461.png)
